9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898447-13-7
Cat. No.: VC4386527
Molecular Formula: C19H16N6O4
Molecular Weight: 392.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-13-7 |
|---|---|
| Molecular Formula | C19H16N6O4 |
| Molecular Weight | 392.375 |
| IUPAC Name | 9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C19H16N6O4/c1-28-11-5-6-12(13(8-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-4-3-7-21-9-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |
| Standard InChI Key | WAWHORJSSBQBHR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4)OC |
Introduction
Structural Overview
The compound belongs to the purine derivative family, characterized by its fused bicyclic structure containing nitrogen atoms. Key structural features include:
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2,4-Dimethoxyphenyl group: Provides hydrophobic and electron-donating properties.
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Pyridin-3-yl substituent: Enhances interactions with biological targets through hydrogen bonding or π-stacking.
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8-Oxo functional group: Contributes to the molecule's reactivity and potential biological activity.
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Carboxamide moiety: Commonly associated with bioactivity due to its ability to form hydrogen bonds.
Synthesis Pathways
The synthesis of such purine derivatives typically involves multi-step reactions, including:
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Purine core assembly:
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Starting from precursors like 6-chloropurines or 2,6-diaminopurines.
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Functionalization at specific positions using halogenation or alkylation.
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Introduction of substituents:
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The 2,4-dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.
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Pyridin-3-yl groups are often added using Suzuki or Heck coupling methods.
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Oxidation and carboxamide formation:
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Oxidizing agents convert intermediates into oxo derivatives.
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Carboxamide groups are introduced via amidation reactions with amines or anhydrides.
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Potential Biological Activities
Purine derivatives like this compound are widely studied for their pharmacological properties. Possible applications include:
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Anticancer Activity:
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Purine scaffolds often inhibit kinases involved in cell proliferation (e.g., VEGFR, EGFR).
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The compound's substituents may enhance selectivity for specific cancer-related enzymes.
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Anti-inflammatory Effects:
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Carboxamides and oxo groups are known to interact with COX enzymes, potentially reducing inflammation.
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Antiviral Potential:
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Purine analogs are commonly used in antiviral therapies due to their ability to interfere with viral DNA/RNA synthesis.
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Enzyme Inhibition:
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The pyridinyl group may enhance binding affinity to enzymes like adenosine deaminase or xanthine oxidase.
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Research Findings and Applications
While specific data on this compound is limited, similar purine derivatives have shown promising results in preclinical studies:
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Kinase Inhibition: Substituted purines have demonstrated inhibitory effects on VEGFR-2 and other receptor tyrosine kinases, making them potential candidates for antiangiogenic therapies .
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Docking Studies: Computational modeling suggests strong binding interactions with active sites of enzymes like COX-2 and RXRα .
Future Directions
Further research is needed to fully explore the compound’s potential:
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Pharmacokinetics and Toxicology:
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Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial.
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Evaluation of acute toxicity and long-term safety profiles.
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Structure-Activity Relationship (SAR):
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Modifications to the substituents could optimize bioactivity and reduce side effects.
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Clinical Trials:
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If preclinical results are favorable, clinical trials can assess efficacy in humans for specific diseases.
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This compound represents a promising candidate for drug development due to its structural complexity and potential biological activities. Further experimental validation is required to confirm its therapeutic applications.
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